BenchChemオンラインストアへようこそ!

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Medicinal Chemistry Fluorine Chemistry Drug Design

Optimize your kinase inhibitor SAR with Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-04-9). This high-purity intermediate features a strategic 5,6-difluoro substitution for enhanced lipophilicity and metabolic stability, critical for cellular potency. Avoid SAR disruption with non-specific analogs. Source from suppliers providing ≥97% purity with batch-specific NMR, HPLC, and GC documentation. Available in R&D quantities with global shipping.

Molecular Formula C10H8F2N2O2
Molecular Weight 226.18 g/mol
CAS No. 885279-04-9
Cat. No. B1604305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6-difluoro-1H-indazole-3-carboxylate
CAS885279-04-9
Molecular FormulaC10H8F2N2O2
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=CC(=C(C=C21)F)F
InChIInChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-5-3-6(11)7(12)4-8(5)13-14-9/h3-4H,2H2,1H3,(H,13,14)
InChIKeyQCEMIOUPWXULPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate (CAS 885279-04-9): Key Fluorinated Indazole Building Block for Kinase-Targeted Drug Discovery


Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-04-9) is a fluorinated indazole derivative with the molecular formula C10H8F2N2O2 and a molecular weight of 226.18 g/mol, featuring fluorine substitutions at the 5 and 6 positions of the indazole ring and an ethyl ester at the 3-position . The 5,6-difluoro substitution pattern confers enhanced lipophilicity and metabolic stability relative to non-fluorinated indazole analogs, positioning this compound as a strategic intermediate in the synthesis of kinase inhibitors and anticancer agents [1]. Commercially available at 97% purity from multiple suppliers with batch-specific analytical documentation including NMR, HPLC, and GC, this compound serves as a critical building block for medicinal chemistry programs targeting protein kinases involved in oncology and inflammatory diseases .

Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate: Why Fluorination Position and Pattern Dictate Synthetic Utility Over Non-Fluorinated and Mono-Fluorinated Analogs


Generic substitution among indazole-3-carboxylate building blocks is not scientifically valid due to the profound impact of fluorine position and count on electronic distribution, lipophilicity, hydrogen-bonding capacity, and downstream biological activity of the final drug candidates . The 5,6-difluoro substitution pattern in this compound creates a specific electronic environment at the indazole core that cannot be replicated by non-fluorinated (e.g., unsubstituted ethyl 1H-indazole-3-carboxylate), mono-fluorinated (e.g., ethyl 6-fluoro-1H-indazole-3-carboxylate), or alternative difluoro positional isomers (e.g., ethyl 4,6-difluoro-1H-indazole-3-carboxylate) [1]. The ethyl ester at the 3-position provides a tractable handle for further derivatization via hydrolysis to the carboxylic acid or direct amidation, while the 5,6-difluoro motif influences the pKa of the indazole NH and modulates metabolic vulnerability at adjacent positions . Researchers attempting to substitute this building block with a less specific or differently substituted analog risk altering the physicochemical properties, target binding kinetics, and metabolic stability of the ultimate lead compound—potentially invalidating entire structure-activity relationship (SAR) campaigns.

Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate: Quantitative Differentiation Evidence Against Key Comparators for Informed Procurement Decisions


Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate vs. Ethyl 4,6-Difluoro-1H-indazole-3-carboxylate: Differentiated Lipophilicity Driven by Fluorine Regioisomerism

The 5,6-difluoro substitution pattern in ethyl 5,6-difluoro-1H-indazole-3-carboxylate produces distinct lipophilicity compared to the 4,6-difluoro regioisomer, a difference that directly impacts membrane permeability and target binding in drug candidates . Fluorine regioisomerism is a critical but often overlooked determinant of compound behavior in biological systems; the 5,6-substitution positions fluorine atoms on the benzene ring of the indazole core in a contiguous arrangement that differs electronically and sterically from the 4,6-pattern where fluorines occupy non-adjacent positions . This structural distinction translates to measurably different physicochemical properties, with the 5,6-difluoro isomer calculated to exhibit LogP = 2.29 (ChemDraw prediction) versus LogP = 2.13 for the 4,6-difluoro isomer, representing an approximately 1.4-fold difference in predicted partition coefficient that may alter cellular penetration characteristics .

Medicinal Chemistry Fluorine Chemistry Drug Design Physicochemical Property Prediction

Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate vs. Non-Fluorinated Ethyl 1H-Indazole-3-carboxylate: Enhanced Metabolic Stability via 5,6-Difluoro Blockade of Oxidative Metabolism

The 5,6-difluoro substitution in ethyl 5,6-difluoro-1H-indazole-3-carboxylate blocks the primary metabolic soft spots on the indazole benzene ring that are susceptible to cytochrome P450-mediated oxidative metabolism in non-fluorinated analogs . In unsubstituted ethyl 1H-indazole-3-carboxylate, the C5 and C6 positions are electron-rich and serve as sites for aromatic hydroxylation by CYP enzymes—a common metabolic clearance pathway that reduces in vivo exposure and can generate reactive metabolites [1]. The installation of fluorine atoms at both the 5 and 6 positions effectively blocks these sites via the high C-F bond strength (approximately 485 kJ/mol versus C-H at 338 kJ/mol), while simultaneously reducing electron density at adjacent positions through the strong electron-withdrawing inductive effect of fluorine [2]. This dual-site blockade yields a predicted pKa of the indazole NH proton of 10.06 ± 0.40 (ACD/Labs calculated), which influences hydrogen-bond donor capacity and solubility, versus 11.31 ± 0.30 for the non-fluorinated parent—a shift of more than one pKa unit that may meaningfully alter protein binding interactions .

Drug Metabolism Pharmacokinetics Fluorine Bioisosterism Metabolic Soft Spot Blocking

Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate vs. Ethyl 6-Fluoro-1H-indazole-3-carboxylate: Quantified Advantage of Dual Over Single Fluorine Substitution

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate offers a quantifiable advantage over its mono-fluorinated counterpart ethyl 6-fluoro-1H-indazole-3-carboxylate in terms of both metabolic blockade coverage and electronic modulation of the indazole core . The 6-fluoro substitution in the mono-fluorinated analog blocks only one metabolic soft spot (the C6 position) while leaving the C5 position vulnerable to oxidative metabolism; the 5,6-difluoro compound blocks both positions simultaneously [1]. The molecular weight difference between the two compounds is 18.00 g/mol (226.18 g/mol vs 208.19 g/mol for the 6-fluoro analog), representing a minimal mass addition that yields substantial benefits: a second C-F bond for metabolic blockade, increased lipophilicity without introducing excessive hydrophobicity (LipE enhancement), and altered electronic character of the aromatic ring that can fine-tune π-stacking interactions with kinase hinge regions . The dual fluorine substitution also reduces the electron density on the benzene ring more substantially than mono-fluorination, decreasing susceptibility to electrophilic aromatic substitution and oxidative metabolism [1].

Structure-Activity Relationship Fluorine Scan Lipophilicity Efficiency Kinase Inhibitor Design

Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate in Kinase Inhibitor Synthesis: Documented Use as a Strategic Intermediate in Patent Literature

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is explicitly documented as a key synthetic intermediate in patent applications covering indazole-based kinase inhibitors targeting oncology indications, including compounds that modulate KDR (VEGFR2), Tie2, and Aurora2 kinases [1]. Substituted indazole derivatives featuring the 5,6-difluoro motif have been claimed in multiple patent families for the treatment of diseases associated with deregulated protein kinase activity, particularly cancer [2]. The 5,6-difluoro indazole core appears in patent literature as a preferred scaffold due to the favorable combination of synthetic accessibility via the ethyl ester handle at the 3-position and the optimized electronic and steric properties conferred by the 5,6-difluoro substitution [3]. In contrast, non-fluorinated or mono-fluorinated indazole-3-carboxylates lack the full spectrum of property enhancements that have driven the selection of the 5,6-difluoro variant in proprietary kinase inhibitor programs [1].

Kinase Inhibition Oncology Patent Analysis Synthetic Intermediate

Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate vs. Methyl 5,6-Difluoro-1H-indazole-3-carboxylate: Ethyl Ester Advantages in Synthetic Handling and Purification

The ethyl ester variant of 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-04-9) offers practical synthetic advantages over its methyl ester counterpart (methyl 5,6-difluoro-1H-indazole-3-carboxylate, CAS 885279-01-6) in terms of both physical handling and purification . Ethyl 5,6-difluoro-1H-indazole-3-carboxylate is a light yellow solid at ambient temperature with a calculated boiling point of 362.68°C at 760 mmHg and flash point of 173.15°C, making it amenable to standard laboratory handling, storage at 0-8°C, and purification via recrystallization or column chromatography . The ethyl ester group provides sufficient steric bulk to reduce unwanted ester hydrolysis during aqueous workup conditions while maintaining tractable reactivity for subsequent synthetic transformations such as amidation or hydrolysis to the carboxylic acid . Commercially available at 97% purity with batch-specific Certificates of Analysis including NMR, HPLC, and GC characterization data, this compound meets the documentation requirements for reproducible research and intellectual property protection .

Synthetic Chemistry Ester Protecting Groups Purification Process Chemistry

Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate: Vendor Comparison of Analytical Documentation and Purity Specifications for Quality-Critical Research

For research programs requiring rigorous documentation and batch-to-batch consistency, ethyl 5,6-difluoro-1H-indazole-3-carboxylate is available from multiple suppliers with differentiated purity specifications and analytical support packages that directly impact experimental reproducibility and regulatory submission readiness . Supplier A (Bidepharm) provides this compound at 97% purity with comprehensive batch-specific analytical documentation including NMR spectroscopy for structural confirmation, HPLC analysis for purity assessment, and GC for volatile impurity detection—a three-method verification package that exceeds the typical single-method characterization offered for many comparator building blocks . Supplier B (Sigma-Aldrich) offers the compound at 96% purity as a light yellow solid with SDS documentation . This differential in analytical rigor (97% vs 96% purity; triple-method vs single-method characterization) is meaningful for laboratories conducting SAR studies where small variations in intermediate purity can propagate through synthetic sequences and confound biological assay interpretation .

Quality Control Analytical Chemistry Procurement Standards Reproducibility

Ethyl 5,6-Difluoro-1H-indazole-3-carboxylate: Evidence-Based Application Scenarios for Medicinal Chemistry, Process Development, and Quality-Critical Research


Kinase Inhibitor Lead Optimization Programs Requiring Optimized Lipophilicity and Metabolic Stability

Medicinal chemistry teams engaged in kinase inhibitor development should prioritize ethyl 5,6-difluoro-1H-indazole-3-carboxylate when structure-activity relationship data indicate that non-fluorinated or mono-fluorinated indazole scaffolds yield suboptimal cellular potency or metabolic clearance. The 5,6-difluoro substitution pattern provides calculated LogP of 2.29, representing an approximate 1.4-fold lipophilicity increase over the 4,6-difluoro regioisomer, which can enhance membrane permeability and target engagement in cellular assays . The dual C-F bond blockade at positions 5 and 6 protects both metabolic soft spots simultaneously, while the predicted pKa shift of -1.25 units relative to non-fluorinated analogs may modulate hydrogen-bonding interactions with kinase hinge regions . This compound is particularly well-suited for programs targeting kinases validated in oncology (KDR/VEGFR2, Tie2, Aurora2) where patent literature documents the 5,6-difluoro indazole core as a preferred scaffold [1].

Parallel Synthesis and Library Construction Requiring Robust Analytical Documentation

Research groups conducting parallel synthesis of indazole-based compound libraries for high-throughput screening should procure ethyl 5,6-difluoro-1H-indazole-3-carboxylate from suppliers offering comprehensive, multi-method analytical documentation. The 97% purity specification with batch-specific NMR, HPLC, and GC characterization available from certain vendors provides traceable quality assurance that supports reproducibility across library members . The ethyl ester handle at the 3-position enables efficient parallel derivatization via hydrolysis to the carboxylic acid followed by amide coupling, or direct aminolysis under microwave or thermal conditions. The light yellow solid physical form with calculated boiling point of 362.68°C allows for straightforward handling in automated synthesis workstations without concerns of premature evaporation or degradation during extended reaction sequences .

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

Process chemistry teams evaluating synthetic routes to indazole-containing drug candidates should incorporate ethyl 5,6-difluoro-1H-indazole-3-carboxylate in route scouting studies due to its favorable handling characteristics and well-defined physical properties. The compound's calculated boiling point of 362.68°C and flash point of 173.15°C indicate thermal stability suitable for typical reaction conditions encountered in process development . The ethyl ester provides a balanced reactivity profile—sufficiently stable to aqueous workup conditions to minimize yield loss from premature hydrolysis, yet readily cleavable under standard saponification conditions (LiOH/THF/H2O or NaOH/EtOH) when carboxylic acid is required for downstream coupling. Storage at 0-8°C maintains long-term stability for multi-campaign use . The compound's calculated density of 1.432 g/cm³ enables accurate mass-to-volume conversions for large-scale reaction planning .

Fluorine-Containing Fragment Library Construction for Fragment-Based Drug Discovery

Fragment-based drug discovery programs building fluorine-enriched fragment libraries should include ethyl 5,6-difluoro-1H-indazole-3-carboxylate as a privileged indazole fragment due to its favorable balance of molecular weight (226.18 g/mol) and fluorine content (16.8% by mass) . The compound meets fragment library criteria including molecular weight below 300 Da, calculated LogP below 3.0, and the presence of synthetic handles for fragment elaboration. The 5,6-difluoro substitution provides two orthogonal vectors for fragment growth—ester derivatization at the 3-position and potential N-functionalization of the indazole NH—while the fluorine atoms serve as valuable spectroscopic probes for protein-ligand interaction studies via ¹⁹F NMR . The indazole core itself is a validated bioisostere of phenol, indole, and benzimidazole pharmacophores, offering multiple starting points for fragment evolution toward diverse target classes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.